molecular formula C10H7BrClNO B15201316 2-(Bromomethyl)-5-(4-chlorophenyl)oxazole

2-(Bromomethyl)-5-(4-chlorophenyl)oxazole

Cat. No.: B15201316
M. Wt: 272.52 g/mol
InChI Key: MFARVLDJJLRTAF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(4-chlorophenyl)oxazole is a versatile chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. The oxazole ring is a privileged scaffold in drug discovery, found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubulin properties . The presence of the 4-chlorophenyl moiety at the 5-position is a feature shared with other bioactive molecules, as this substitution pattern can be critical for interacting with biological targets . The reactive bromomethyl group at the 2-position makes this compound an exceptionally valuable synthetic intermediate. It serves as a key electrophile for further functionalization, allowing researchers to construct more complex molecular architectures through nucleophilic substitution reactions, such as alkylations, or to use it in metal-catalyzed cross-coupling reactions . This enables the rapid exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. Oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, mimicking the activity of combretastatin A-4 and acting as novel antimitotic agents with potential applications in cancer therapy . Furthermore, substituted oxazoles have demonstrated significant potential as Aquaporin-4 (AQP4) inhibitors, positioning them as promising candidates for the treatment of inflammatory lung diseases . This compound is for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-(4-chlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFARVLDJJLRTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Mechanistic Transformations Involving 2 Bromomethyl 5 4 Chlorophenyl Oxazole

Reactivity Profile of the Bromomethyl Group

The chemical behavior of 2-(bromomethyl)-5-(4-chlorophenyl)oxazole is largely dictated by the reactivity of the bromomethyl group attached to the C2 position of the oxazole (B20620) ring. This functional group serves as a potent electrophilic site, making the compound an effective alkylating agent. The bromine atom is an excellent leaving group, and the adjacent methylene (B1212753) (CH₂) carbon is rendered susceptible to nucleophilic attack. This enhanced reactivity makes 2-(halomethyl)oxazoles versatile scaffolds for synthetic elaboration, allowing for the introduction of diverse functionalities at the 2-position through substitution reactions. nih.gov The 2-bromomethyl analogue is noted to be a more reactive alternative compared to the corresponding chloromethyl compounds. nih.gov

The primary reaction pathway for this compound and its analogues is the nucleophilic displacement (Sₙ) of the bromide ion. This transformation is readily achieved with a wide array of carbon-, nitrogen-, sulfur-, and oxygen-centered nucleophiles, providing a straightforward route to a variety of 2-substituted oxazole derivatives.

The bromomethyl group is highly effective in C-alkylation reactions, particularly with stabilized carbanions. A prominent example of this reactivity is its use in the synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). nih.govbeilstein-journals.org The synthesis involves the alkylation of a malonate carbanion with a 2-(bromomethyl)diaryloxazole. nih.gov Specifically, the reaction of 2-(bromomethyl)-4,5-diphenyloxazole with diethyl malonate in the presence of a base yields the corresponding diester in high yield (90%). nih.gov Subsequent saponification and acidic workup leads to the final Oxaprozin structure. nih.gov This C-alkylation strategy demonstrates the utility of the bromomethyl group in constructing new carbon-carbon bonds to extend the side chain at the C2 position of the oxazole. nih.gov

NucleophileReagentProduct TypeYieldReference
Diethyl malonate anion2-(Bromomethyl)-4,5-diphenyloxazoleC-Alkylated diester90% nih.gov

A diverse range of nitrogen-based nucleophiles can be employed to prepare 2-methyloxazole-derived amines. nih.gov The reaction of this compound with ethylamine, for instance, yields 2-ethylaminomethyl-5-(4-chlorophenyl)oxazole. prepchem.com

Another significant nitrogen nucleophile is the azide (B81097) ion (N₃⁻). The reaction of 2-(bromomethyl)oxazoles with sodium azide (NaN₃) provides a facile route to 2-(azidomethyl)oxazole derivatives. beilstein-journals.orgnih.gov This reaction is a key step in a continuous-flow process where the unstable 2-(bromomethyl)oxazole intermediate is generated and immediately treated with an aqueous NaN₃ solution to produce the more stable azido (B1232118) oxazole product. beilstein-journals.orgnih.gov This highlights the bromomethyl derivative as a versatile, albeit transient, building block for further functionalization. nih.gov

NucleophileReagentProduct TypeReference
EthylamineThis compoundSecondary amine prepchem.com
Sodium azide2-(Bromomethyl)oxazolesAzide beilstein-journals.orgnih.gov

Sulfur nucleophiles react efficiently with 2-(halomethyl)oxazoles to form stable carbon-sulfur bonds. nih.gov Thiophenoxides, generated from thiophenol and a base like sodium hydride (NaH), readily displace the halide to yield 2-(phenylthiomethyl)oxazole derivatives. nih.gov Similarly, thiocyanate (B1210189) salts can be used to produce 2-(methylthio)cyanate compounds in high yield. nih.gov These S-alkylation reactions provide access to thioethers and related sulfur-containing motifs which can be valuable for further synthetic modifications or as part of biologically active molecules. nih.gov

NucleophileReagentProduct TypeReference
Thiophenoxide2-(Chloromethyl)-4,5-diphenyloxazoleThioether nih.gov
Thiocyanate2-(Chloromethyl)-4,5-diphenyloxazoleThiocyanate nih.gov

The reaction of 2-(halomethyl)oxazoles with oxygen-centered nucleophiles, such as alkoxides and phenoxides, provides a direct route to the corresponding ethers. nih.gov These 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles are of interest in medicinal chemistry, with some analogues having been investigated as potential anti-inflammatory and analgesic agents. nih.gov The reaction proceeds via a standard nucleophilic substitution mechanism, where the oxygen nucleophile displaces the bromide from the methylene carbon.

While the bromomethyl group does not typically induce skeletal rearrangements of the oxazole ring itself, its high reactivity makes it an excellent initiator for cascade or sequential reactions. nih.govbeilstein-journals.orgnih.gov A cascade reaction involves a series of intramolecular or intermolecular transformations that occur consecutively, where the product of an initial reaction becomes the substrate for the next.

The utility of the 2-(bromomethyl)oxazole as a reactive intermediate is demonstrated in multi-step continuous-flow syntheses. beilstein-journals.orgnih.gov In these processes, a vinyl azide is first converted to an azirine, which then reacts with bromoacetyl bromide to form the 2-(bromomethyl)oxazole. nih.gov Due to its instability, this intermediate is not isolated but is immediately subjected to a subsequent nucleophilic displacement, for example with sodium azide, to form a more stable product. beilstein-journals.orgnih.gov In this context, the bromomethyl group acts as a crucial, transient functional handle that facilitates the rapid construction of more complex molecules in a sequential process. nih.gov

Furthermore, the bromomethyl group can be converted into other functionalities that are precursors for subsequent reactions. A key example is the reaction with triphenylphosphine (B44618) (PPh₃) to form a stable triphenylphosphonium salt. nih.gov This transformation, a nucleophilic substitution by the phosphorus atom, creates a versatile intermediate for initiating further carbon-carbon bond formation through Wittig chemistry, effectively starting a reaction cascade to extend the oxazole side-chain. nih.gov

Nucleophilic Displacement Reactions at the Bromomethyl Position

Reactivity of the Oxazole Heterocyclic Ring

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of analogues like thiazole (B1198619) or imidazole (B134444). wikipedia.org The presence of the electronegative oxygen atom and the pyridine-like nitrogen atom significantly influences the ring's electron distribution and reactivity. The pyridine-type nitrogen at position 3 deactivates the ring towards electrophilic attack while rendering it more susceptible to certain nucleophilic interactions and cycloaddition reactions. pharmaguideline.comoxfordsciencetrove.com

Table 1: General Reactivity Profile of the Oxazole Ring in this compound
PositionReactivity TypeGeneral Propensity and Notes
C2Electrophilic SubstitutionHighly deactivated; substituent present.
C2Nucleophilic SubstitutionPossible if a leaving group is present; most electron-deficient carbon. pharmaguideline.com
C4Electrophilic SubstitutionMost likely position for electrophilic attack on this substituted ring. pharmaguideline.com
C5Electrophilic SubstitutionGenerally the most reactive site in unsubstituted oxazoles, but is blocked by the 4-chlorophenyl group in the title compound. wikipedia.orgtandfonline.com
N3Protonation / AlkylationSite of protonation and N-alkylation due to the basic lone pair on the pyridine-like nitrogen. pharmaguideline.com
RingCycloadditionCan act as a diene component in Diels-Alder reactions across the C2 and C5 positions. pharmaguideline.com
RingRing OpeningCan occur under strongly basic, nucleophilic, or oxidative conditions. pharmaguideline.com

The oxazole ring is inherently electron-deficient and is therefore generally resistant to electrophilic aromatic substitution. pharmaguideline.com The pyridine-like nitrogen atom withdraws electron density, deactivating the ring system. Consequently, harsh reaction conditions, such as those used for nitration or sulfonation, are typically unsuccessful as they lead to the formation of highly deactivated oxazolium cations. pharmaguideline.com

For electrophilic attack to occur, the presence of activating, electron-donating groups on the ring is usually required. tandfonline.com In this compound, both substituents are electron-withdrawing, further deactivating the ring. The general order of reactivity for electrophilic substitution on an oxazole ring is C5 > C4 > C2. wikipedia.orgpharmaguideline.com However, in the title compound, the C5 position is blocked by the 4-chlorophenyl group. Therefore, any potential electrophilic substitution would be directed to the C4 position, the most electron-rich carbon available on the heterocycle. Reactions like bromination with N-bromosuccinimide (NBS) have been shown to occur on other substituted aryloxazoles, suggesting that halogenation at the C4 position of the title compound may be feasible under specific conditions. mdpi.com

Direct nucleophilic substitution on the carbon atoms of the oxazole ring is an uncommon reaction pathway. tandfonline.com The ring is not sufficiently electron-poor to readily undergo addition-elimination reactions unless a good leaving group is present at an activated position. The most electron-deficient carbon, and thus the most likely site for such an attack, is the C2 position. pharmaguideline.comcutm.ac.in

In most cases, the interaction of a strong nucleophile with the oxazole ring does not result in substitution but rather in cleavage of the heterocyclic ring. pharmaguideline.com For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring-opening and subsequent recyclization to form imidazole derivatives. pharmaguideline.com Similarly, the use of strong organometallic bases can cause deprotonation, particularly at an unsubstituted C2 position, which is often followed by ring-opening to yield an isonitrile intermediate. wikipedia.orgcutm.ac.in

The oxazole ring can participate as a diene component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. pharmaguideline.com This reactivity, which involves the C2 and C5 positions acting as the diene, provides a powerful synthetic route to other heterocyclic systems. The reaction of an oxazole with an alkene (a dienophile) typically leads to a bicyclic intermediate that can subsequently lose water or another small molecule to form a substituted pyridine. wikipedia.org When an alkyne is used as the dienophile, the reaction pathway ultimately yields a furan (B31954) derivative. researchgate.net

The success of these cycloadditions depends on the electronic nature of the substituents. Electron-donating groups on the oxazole ring enhance its reactivity toward electron-poor dienophiles (a normal electron-demand Diels-Alder reaction). clockss.org Conversely, the inherent electron-deficient nature of the azadiene system can be enhanced by protonation or complexation with a Lewis acid, facilitating reactions with electron-rich dienophiles in an inverse-electron-demand Diels-Alder scenario. nih.govacs.org

Ring-opening of the oxazole in this compound can be induced under various conditions. As mentioned, strong bases and nucleophiles can promote ring cleavage. pharmaguideline.com Additionally, oxidative ring-opening can be achieved using strong oxidizing agents such as ozone or potassium permanganate. pharmaguideline.com Mechanistic studies on related compounds suggest that such cleavage can proceed through the formation of an aldehyde intermediate. researchgate.net

Diaryloxazole derivatives are known to be photochemically active. They can participate in a range of photoinduced cycloadditions, including [4+2], [2+2], and even [4+4] reactions when irradiated in the presence of suitable reaction partners like o-quinones. acs.orgnih.gov The specific pathway followed is highly dependent on the substitution pattern of the oxazole, which influences the stability of the diradical intermediates formed upon photoexcitation. nih.gov

Furthermore, oxazoles can react with singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. nih.gov Singlet oxygen is typically generated photochemically using a photosensitizer and light. Its reaction with the oxazole ring can lead to the formation of endoperoxides via a [4+2] cycloaddition, which can then rearrange or decompose to form various oxygenated products. This reactivity is a key consideration in studying the photostability of oxazole-containing compounds.

Mechanistic Investigations of Transformations Involving this compound

While the oxazole ring itself has a rich and varied chemistry, the most common transformations involving this compound center on the high reactivity of the bromomethyl substituent. Mechanistic investigations focus on understanding the pathways and intermediates that govern these reactions.

The primary reaction pathway for the 2-(bromomethyl) group is nucleophilic substitution, where a nucleophile replaces the bromide ion. This transformation can theoretically proceed through two distinct mechanisms: SN1 (substitution, nucleophilic, unimolecular) or SN2 (substitution, nucleophilic, bimolecular). wikipedia.org

SN2 Pathway: Given that the bromomethyl group is a primary halide, the SN2 mechanism is generally favored. libretexts.org This pathway involves a single, concerted step where the nucleophile attacks the electrophilic methylene carbon from the side opposite the bromine atom (backside attack). The formation of the new carbon-nucleophile bond and the cleavage of the carbon-bromine bond occur simultaneously through a single transition state. The rate of this bimolecular reaction is dependent on the concentration of both the oxazole substrate and the nucleophile. The rate-determining step is the collision of the two reacting species. libretexts.org

SN1 Pathway and Potential Ring Participation: An SN1 mechanism, which involves the formation of a carbocation intermediate as the rate-determining step, is less likely for a primary halide. However, the possibility of anchimeric assistance (neighboring group participation) from the oxazole ring cannot be entirely discounted. Studies on analogous systems, such as 2-bromomethyl-1,3-thiaselenole, have shown that the heteroatoms in the ring can participate in the substitution process, leading to the formation of cyclic intermediates. nih.gov It is plausible that the nitrogen atom at the 3-position of the oxazole ring could stabilize a developing positive charge on the methylene carbon through resonance, potentially favoring a pathway with some SN1 character. The rate-determining step in such a mechanism would be the initial, slow ionization of the C-Br bond to form this stabilized carbocation intermediate. libretexts.org

For reactions involving the oxazole ring itself, such as electrophilic substitution or Diels-Alder cycloadditions, the mechanisms are different. In electrophilic substitution, the rate-determining step is the initial attack of the electrophile on the π-system of the ring to form a resonance-stabilized cationic intermediate known as a sigma complex. mnstate.edu For the concerted Diels-Alder reaction, the rate is governed by the orbital energetics, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene (oxazole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov

Table 2: Plausible Mechanistic Pathways and Rate-Determining Steps (RDS)
Reaction TypeLocationPlausible MechanismKey Characteristics & Rate-Determining Step (RDS)
Nucleophilic Substitution-CH₂Br GroupSN2Concerted, bimolecular, backside attack. RDS is the simultaneous bond formation and breakage. libretexts.org
Nucleophilic Substitution-CH₂Br GroupSN1-like (with ring participation)Stepwise, unimolecular, involves a resonance-stabilized carbocation. RDS is the formation of the carbocation. libretexts.org
Electrophilic SubstitutionC4 of Oxazole RingSEArStepwise, involves a cationic sigma complex. RDS is the formation of this intermediate. mnstate.edu
[4+2] CycloadditionOxazole Ring (C2/C5)Pericyclic (Diels-Alder)Concerted, single cyclic transition state. Rate is governed by orbital overlap (HOMO-LUMO gap). nih.gov

Identification and Characterization of Reaction Intermediates

The inherent reactivity of the bromomethyl group in this compound suggests the likely involvement of specific reaction intermediates, although direct spectroscopic observation or isolation of these species for this particular compound is not extensively documented in the available literature. However, by analogy to other 2-(halomethyl)aryl systems and based on fundamental principles of organic reaction mechanisms, the formation of key intermediates can be inferred.

The primary mode of reaction for this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. The mechanism of this substitution can proceed through either an SN1 or SN2 pathway, each involving distinct intermediates.

Carbocation Intermediate in SN1 Reactions:

In polar, protic solvents and with weakly basic nucleophiles, the reaction may proceed through an SN1 mechanism. This pathway involves the initial, rate-determining step of the C-Br bond cleavage to form a resonance-stabilized carbocation. The oxazole ring, particularly the nitrogen and oxygen atoms, can participate in stabilizing the positive charge on the adjacent methylene carbon through resonance.

The stability of this carbocation intermediate is a critical factor in favoring the SN1 pathway. The delocalization of the positive charge onto the aromatic oxazole ring system significantly lowers the activation energy for its formation.

Table 1: Proposed Resonance Structures of the 2-(Oxazolylmethyl) Carbocation

Resonance Structure Description
Primary Carbocation The initial carbocation formed upon departure of the bromide ion.
Oxonium Ion Positive charge delocalized onto the oxygen atom of the oxazole ring.

The characterization of such transient carbocations is challenging due to their high reactivity and short lifetimes. Experimental techniques such as low-temperature NMR spectroscopy or the use of superacidic media could potentially allow for their direct observation. Trapping experiments, where a potent nucleophile is used to intercept the carbocation, can provide indirect evidence for its existence.

Transition State in SN2 Reactions:

With strong, typically anionic nucleophiles in polar, aprotic solvents, the reaction is more likely to follow an SN2 mechanism. This is a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This mechanism proceeds through a five-coordinate transition state rather than a discrete intermediate.

In this transition state, the nucleophile and the leaving group are both partially bonded to the carbon atom, which temporarily adopts a trigonal bipyramidal geometry. The energy of this transition state dictates the reaction rate. The steric hindrance around the reaction center and the strength of the nucleophile are key factors influencing the feasibility of the SN2 pathway.

Due to the fleeting nature of the transition state, it cannot be directly observed. Its structure and energy are typically investigated using computational chemistry methods.

Stereochemical Aspects of Oxazole Transformations

The stereochemical outcomes of reactions involving this compound are intrinsically linked to the operative reaction mechanism. As the methylene carbon is prochiral, its transformation can lead to the formation of a new stereocenter, making the stereoselectivity of these reactions a crucial aspect.

Stereochemistry in SN1 Reactions:

If a reaction proceeds through a planar carbocation intermediate (SN1 mechanism), the subsequent attack by a nucleophile can occur from either face of the plane with equal probability. This typically leads to a racemic mixture of the two possible enantiomers, resulting in a loss of any pre-existing stereochemical information if a chiral starting material were used (which is not the case for the achiral this compound).

However, the formation of ion pairs in less polar solvents can sometimes lead to a slight preference for one enantiomer, resulting in an incomplete racemization.

Stereochemistry in SN2 Reactions:

The SN2 mechanism is characterized by a "Walden inversion," where the stereochemistry at the reaction center is inverted. The nucleophile attacks from the side opposite to the leaving group, leading to a predictable and controlled stereochemical outcome.

For the achiral this compound, reaction with a chiral, non-racemic nucleophile via an SN2 mechanism would result in the formation of diastereomers. The inherent chirality of the nucleophile would influence the energy of the diastereomeric transition states, potentially leading to a diastereoselective reaction where one diastereomer is formed in excess.

Use as a Chiral Building Block:

While this compound itself is achiral, it can be used in the synthesis of chiral molecules. For instance, its reaction with a chiral nucleophile introduces a new stereocenter. The predictable stereochemistry of the SN2 reaction makes it a valuable tool in asymmetric synthesis.

Furthermore, the oxazole moiety itself can potentially act as a chiral auxiliary in certain contexts, although this application is not widely reported for this specific compound. The stereoelectronic properties of the oxazole ring could influence the facial selectivity of reactions at a remote site within the molecule.

Table 2: Expected Stereochemical Outcomes of Nucleophilic Substitution

Mechanism Stereochemical Result for Achiral Substrate Notes
SN1 Racemization Attack on the planar carbocation from both faces is equally likely.

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental characterization for the chemical compound “this compound” is not available in the public domain. As a result, the following article on its advanced spectroscopic and structural characterization cannot be generated with scientifically accurate and verifiable research findings.

The search for specific data, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D, and ¹⁵N), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry for this particular compound did not yield any published experimental results.

Therefore, the creation of an article with the requested detailed structure, data tables, and in-depth analysis is not possible at this time. Scientific literature on related but structurally different oxazole derivatives exists, but per the instructions to focus solely on "this compound," no further content can be provided.

Advanced Spectroscopic and Structural Characterization Methodologies in Oxazole Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure and the extent of its conjugated system.

For oxazole (B20620) derivatives, the UV-Vis absorption spectra are typically characterized by bands arising from π → π* and n → π* transitions. The oxazole ring itself is an aromatic heterocycle, and when substituted with chromophoric groups such as a phenyl ring, the extent of conjugation is increased, leading to a bathochromic (red) shift in the absorption maxima.

In the case of "2-(Bromomethyl)-5-(4-chlorophenyl)oxazole," the presence of the 5-(4-chlorophenyl) group significantly extends the π-conjugated system of the oxazole ring. This extended conjugation is expected to result in strong absorption bands in the UV region. The electronic transitions would primarily be of the π → π* type, involving the delocalized π-electrons of the oxazole and the phenyl rings. The lone pairs on the oxygen and nitrogen atoms of the oxazole ring, as well as the chlorine atom, could also participate in n → π* transitions, although these are typically weaker in intensity.

A study on novel oxazole derivative dyes demonstrated that their absorption maxima (λmax) were observed in the range of 355–495 nm, indicating significant electronic conjugation. globalresearchonline.net While the exact λmax for "this compound" would require experimental determination, it is reasonable to predict its absorption to be within a similar range, likely towards the lower end, due to the presence of the conjugated aryl system.

Table 1: Representative UV-Vis Absorption Data for Substituted Oxazole Derivatives

Compound/Derivative ClassSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Novel Oxazole Derivative DyesChloroform/Acetonitrile355 - 495Not Reported globalresearchonline.net
5-(3-aryl-1H-pyrazol-5-yl)-2-(...)-1,3,4-oxadiazole derivativesDichloromethane~400 - 4044100 - 18100
5-aryl-4-arylethynyl-1H-1,2,3-triazolesTHF~361 - 553Not Reported mdpi.com

This table presents data for structurally related heterocyclic compounds to illustrate the typical range of UV-Vis absorption for conjugated systems containing five-membered heterocycles.

The analysis of the UV-Vis spectrum provides valuable insights into the electronic structure and the degree of conjugation in "this compound," which is crucial for understanding its potential applications in materials science and medicinal chemistry.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination (Applicability to Oxazole Derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure-property relationships.

The application of X-ray crystallography to oxazole derivatives has been instrumental in elucidating their solid-state conformations and packing arrangements. For "this compound," a single-crystal X-ray diffraction analysis would reveal the exact geometry of the molecule, including the planarity of the oxazole and phenyl rings and the orientation of the bromomethyl and chlorophenyl substituents.

For instance, in the crystal structure of a substituted 1,2-oxazole derivative, the oxazole ring was found to be planar, and its orientation relative to other parts of the molecule was precisely determined. nih.gov Such an analysis for "this compound" would provide invaluable data on its molecular conformation. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding (involving the bromine and chlorine atoms), π-π stacking between the aromatic rings, and other weak interactions that govern the solid-state architecture.

Table 2: Illustrative Crystallographic Data for a Related Heterocyclic Compound

ParameterValueReference
Crystal SystemTriclinic mdpi.com
Space GroupP-1 mdpi.com
a (Å)5.9308(2) mdpi.com
b (Å)10.9695(3) mdpi.com
c (Å)14.7966(4) mdpi.com
α (°)100.5010(10) mdpi.com
β (°)98.6180(10) mdpi.com
γ (°)103.8180(10) mdpi.com
Volume (ų)900.07(5) mdpi.com

This table presents crystallographic data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole to exemplify the type of parameters obtained from an X-ray crystallographic study of a complex heterocyclic system.

Computational Chemistry and Theoretical Studies of 2 Bromomethyl 5 4 Chlorophenyl Oxazole

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, primarily utilizing Density Functional Theory (DFT), serve as a powerful tool for understanding the intrinsic properties of 2-(Bromomethyl)-5-(4-chlorophenyl)oxazole at a molecular level. These theoretical investigations provide a detailed picture of the molecule's geometry, electron distribution, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, calculations are typically performed using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311G**). nih.gov This process identifies the lowest energy conformation of the molecule.

Table 1: Representative Calculated Geometrical Parameters for Substituted Phenyl-Oxazole Systems Note: This table is illustrative of typical data obtained from DFT calculations for analogous structures, as specific data for the target compound is not detailed in the provided sources.

ParameterTypical Calculated ValueMethod/Basis Set
C-C (Oxazole-Phenyl) Bond Length~1.47 ÅDFT/B3LYP
C-O (Oxazole Ring) Bond Length~1.37 ÅDFT/B3LYP
C=N (Oxazole Ring) Bond Length~1.31 ÅDFT/B3LYP
Phenyl-Oxazole Dihedral Angle15° - 30°DFT/B3LYP

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Charge Distribution, Natural Bond Orbital (NBO) Analysis)

Understanding the electronic structure is crucial for predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.netyoutube.com The energy gap between the HOMO and LUMO is an important indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. acadpubl.eu

For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-(4-chlorophenyl)oxazole moiety, while the LUMO may be distributed across the entire π-system, including the bromomethyl group which can act as an electrophilic site.

Table 2: Illustrative Electronic Properties from Quantum Chemical Calculations Note: This table presents typical parameters derived from computational studies on analogous chloro-phenyl heterocyclic compounds.

PropertyTypical Calculated ValueSignificance
EHOMO-6.0 to -7.0 eVElectron-donating ability
ELUMO-1.0 to -2.0 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~4.0 to 5.0 eVChemical reactivity and kinetic stability
Dipole Moment2.0 - 4.0 DMolecular polarity

Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around the nuclei. Comparing calculated shifts with experimental spectra helps in the definitive assignment of signals. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to specific bond stretching, bending, and torsional motions. The predicted IR spectrum can be compared with the experimental Fourier-transform infrared (FT-IR) spectrum to identify characteristic functional groups and confirm the molecular structure. nih.govajchem-a.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the ultraviolet-visible spectrum. d-nb.info These calculations provide insight into the nature of the electronic excitations, often corresponding to π→π* transitions within the conjugated system of the molecule. researchgate.net

Mechanistic Computational Studies of Chemical Reactivity

Computational chemistry is invaluable for investigating the reactivity of this compound and elucidating the mechanisms of reactions in which it participates.

Elucidation of Reaction Mechanisms and Transition State Structures

The bromomethyl group at the 2-position of the oxazole (B20620) ring is a key reactive site, making the compound a useful intermediate in synthesis. It is susceptible to nucleophilic substitution reactions. Computational studies can model the entire reaction pathway for such substitutions.

This involves identifying and optimizing the geometries of the reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com By analyzing the structure of the transition state, researchers can understand the bonding changes that occur during the reaction, for instance, whether the mechanism is concerted (SN2-like) or proceeds through an intermediate (SN1-like).

Calculation of Activation Barriers and Reaction Energetics

Once the energies of the reactants, transition state, and products are calculated, the energetics of the reaction can be determined. The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. A lower activation barrier indicates a faster reaction rate.

Theoretical Studies of Regioselectivity and Stereoselectivity

Theoretical studies are crucial for predicting the outcomes of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites, computational methods such as Density Functional Theory (DFT) could provide significant insights into regioselectivity. Such studies would typically involve calculating the energies of possible transition states for reactions at different positions of the oxazole ring and the bromomethyl group.

For instance, in nucleophilic substitution reactions involving the bromomethyl group, theoretical calculations could determine the preferred reaction pathway and the stereochemical outcome. However, specific studies detailing these calculations for this compound are not available. Without such research, any discussion on its regioselectivity and stereoselectivity would be purely speculative.

Molecular Modeling and Simulation of Reaction Environments

Molecular modeling and simulations are powerful tools to understand how a molecule behaves in different environments, such as in various solvents or within the confines of a catalytic system.

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. For reactions involving this compound, the polarity and proticity of the solvent would be expected to play a critical role, particularly in nucleophilic substitution reactions at the bromomethyl position.

Computational studies, often employing molecular dynamics (MD) simulations or implicit solvent models, can quantify these effects by examining the solvation energies of reactants, transition states, and products. This allows for a prediction of how the reaction kinetics and thermodynamics would change in different solvents. A hypothetical data table illustrating the type of results such a study might produce is shown below for illustrative purposes, as no specific data exists for the target compound.

Hypothetical Solvent Effect Data

SolventDielectric ConstantPredicted Relative Reaction Rate
Hexane1.881
Dichloromethane8.9315
Acetone20.750
Acetonitrile37.5120
Water80.1300

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Metal-Organic Frameworks (MOFs) can act as nanoreactors, where the confined space within the pores can influence the selectivity and efficiency of a reaction. If this compound were to be used as a substrate in a MOF-catalyzed reaction, its orientation and reactivity would be dictated by the size, shape, and chemical nature of the MOF's pores.

Molecular modeling would be essential to simulate the docking of the molecule within the MOF and to study the reaction pathways under these constrained conditions. Such studies could reveal preferences for certain products that are not observed in bulk solution. However, the scientific literature does not currently contain such specific studies for this compound.

Synthetic Applications and Chemical Utility of 2 Bromomethyl 5 4 Chlorophenyl Oxazole

Strategic Building Block in Advanced Organic Synthesis

2-(Bromomethyl)-5-(4-chlorophenyl)oxazole is a highly functionalized heterocyclic compound that serves as a valuable and strategic building block in advanced organic synthesis. beilstein-journals.orgnih.gov Its utility stems from the presence of multiple reactive sites: the oxazole (B20620) core, a readily displaceable bromine atom on the methyl group, and the chlorinated phenyl ring. The key feature is the bromomethyl group at the C2 position, which acts as a potent electrophilic site, making the compound an excellent precursor for a wide array of chemical transformations. beilstein-journals.orgnih.gov

Precursor for Diverse Functionalized Oxazole Derivatives

The primary chemical utility of this compound lies in its role as a versatile precursor for a diverse range of functionalized oxazole derivatives. The bromomethyl group is an excellent leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack. This allows for the straightforward introduction of various functional groups through nucleophilic substitution reactions. beilstein-journals.orgnih.gov

This reactivity has been demonstrated in studies on analogous 2-(bromomethyl)oxazoles, which are cited as versatile building blocks for such displacement reactions. beilstein-journals.orgnih.gov For instance, a well-documented transformation is the reaction with sodium azide (B81097) (NaN₃) to yield the corresponding 2-(azidomethyl)oxazole derivative. beilstein-journals.orgnih.gov This reaction is often the final step in a multi-step synthesis, highlighting the utility of the bromomethyl intermediate. beilstein-journals.org The resulting azide can be further transformed, for example, via reduction to an amine or through click chemistry.

The scope of this transformation can be extended to a wide variety of nucleophiles, enabling the synthesis of a library of derivatives from a single starting material. This strategic approach is fundamental in medicinal chemistry and materials science for generating molecular diversity.

Below is a table illustrating the potential for creating diverse oxazole derivatives from this compound via nucleophilic substitution.

Nucleophile (Nu-H)Reagent ExampleResulting Functional Group (-CH₂-Nu)Product Class
Amine (R₂NH)Diethylamine-CH₂-NEt₂Aminomethyl oxazole
Thiol (RSH)Thiophenol-CH₂-SPhThioether
Alcohol/Phenol (ROH)Sodium Methoxide-CH₂-OCH₃Alkoxymethyl oxazole
Carboxylate (RCOO⁻)Sodium Acetate-CH₂-O-C(=O)CH₃Ester
Azide (N₃⁻)Sodium Azide-CH₂-N₃Azidomethyl oxazole
Cyanide (CN⁻)Sodium Cyanide-CH₂-CNAcetonitrile derivative
Phosphine (B1218219) (R₃P)Triphenylphosphine (B44618)-CH₂-P⁺Ph₃ Br⁻Phosphonium (B103445) salt

This table represents generalized reactions based on the known reactivity of benzylic halides and 2-(bromomethyl)oxazoles.

Scaffold for the Construction of Complex Polyheterocyclic Systems

Beyond simple functionalization, this compound serves as a foundational scaffold for constructing more complex molecular architectures, including polyheterocyclic systems. The oxazole ring itself possesses diene characteristics, making it a participant in cycloaddition reactions, such as the Diels-Alder reaction, which can be used to construct other ring systems like pyridines. beilstein-journals.org

The derivatives synthesized via nucleophilic substitution (as described in 6.1.1) can be employed in subsequent cross-coupling reactions to build larger, multi-ring structures. For example, a derivative where the bromine has been replaced by a group suitable for palladium-catalyzed reactions (like Suzuki, Heck, or Sonogashira couplings) can be used to attach additional aryl or heterocyclic rings. chemrxiv.orgnih.gov While direct C-H arylation is a known method for functionalizing oxazoles, having a reactive handle like the bromomethyl group provides a reliable and regioselective alternative for elaboration. nih.gov

The synthesis of complex natural products and their analogs often relies on the strategic connection of heterocyclic building blocks. lifechemicals.com The title compound, with its defined substitution pattern and versatile reactive handle, is an ideal starting point for such endeavors. For instance, the phosphonium salt derivative could be used in a Wittig reaction to append a new substituent, which could then undergo intramolecular cyclization to form a fused ring system.

Key Intermediate in Multi-Step Reaction Sequences

The high reactivity of the bromomethyl group makes this compound an ideal, albeit sometimes transient, intermediate in multi-step reaction sequences. beilstein-journals.orgnih.gov Its role is often to facilitate the conversion of a precursor molecule into a more stable or elaborate final product without being isolated itself. beilstein-journals.orgnih.gov

A prime example of this is found in the continuous-flow synthesis of 2-(azidomethyl)oxazoles. beilstein-journals.orgnih.gov In this efficient three-step protocol, a vinyl azide is first converted via thermolysis into an unstable azirine intermediate. This azirine is then immediately reacted with bromoacetyl bromide to generate the 2-(bromomethyl)oxazole in situ. beilstein-journals.orgnih.gov Due to the inherent instability and potential for decomposition of this bromomethyl intermediate, it is not isolated. Instead, the reaction stream is directly treated with a nucleophile, such as sodium azide, to produce the more stable 2-(azidomethyl)oxazole as the final product. beilstein-journals.orgnih.gov

Applications in the Development of Novel Ligands and Catalytic Systems (Chemically oriented)

The oxazole framework is a recognized structural motif in the design of ligands for transition metal catalysis. lifechemicals.commdpi.comalfachemic.com The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons and can act as a coordinating N-donor ligand for various metal centers. mdpi.comalfachemic.com this compound is a particularly attractive precursor for ligand synthesis because its bromomethyl group provides a convenient anchor point for introducing additional donor atoms, allowing for the creation of multidentate ligands. organic-chemistry.org

By reacting the compound with nucleophiles containing other donor atoms (P, N, S, O), a variety of bidentate and tridentate ligands can be synthesized. For example, reaction with a secondary phosphine (e.g., diphenylphosphine) would yield a P,N-ligand, a class of ligands widely used in asymmetric catalysis. Similarly, reaction with an amino alcohol could generate an N,N,O-tridentate ligand. The ability to easily modify the structure allows for the fine-tuning of the steric and electronic properties of the resulting metal complex, which is crucial for optimizing catalytic activity and selectivity. mdpi.com

Oxazoline-containing ligands, which are structurally related to oxazoles, are particularly famous for their application in asymmetric synthesis. alfachemic.comdiva-portal.org The principles of using the heterocyclic nitrogen for coordination apply equally to oxazole-based ligands. The synthesis of such ligands from readily available and modifiable building blocks like this compound is a key strategy in the development of new and efficient catalytic systems. organic-chemistry.orgdiva-portal.org

The following table outlines potential pathways to synthesize bidentate ligands from the title compound.

ReagentResulting Ligand TypePotential Catalytic Application
DiphenylphosphineP,N-Bidentate (Phosphino-oxazole)Asymmetric Hydrogenation, Cross-Coupling
2-PicolylamineN,N-Bidentate (Amino-pyridyl-oxazole)Oxidation, Polymerization
2-(Methylthio)anilineN,S-Bidentate (Thioether-amino-oxazole)Allylic Alkylation
Sodium salt of 2-hydroxy-pyridineN,O-Bidentate (Pyridyloxy-oxazole)Epoxidation

This table illustrates synthetic possibilities for creating ligand structures based on the reactivity of the starting material.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(bromomethyl)-5-(4-chlorophenyl)oxazole?

  • Methodological Answer : The compound is typically synthesized via multi-step pathways. One approach involves halogenation of a pre-formed oxazole core. For example, bromination of 5-(4-chlorophenyl)oxazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromomethyl group. Alternatively, cyclization reactions using Cu(I) catalysts (e.g., CuBr) with diazo compounds or propargyl amides have been reported for structurally similar oxazoles . Key steps include optimizing solvent polarity (e.g., DMF or THF) and reaction temperatures (60–100°C) to enhance regioselectivity and yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity. For instance, the bromomethyl group shows distinct deshielding in ¹H NMR (~4.3–4.7 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves solid-state conformation for derivatives with crystalline properties .

Q. How does the bromomethyl group influence the compound’s chemical reactivity?

  • Methodological Answer : The bromomethyl (–CH₂Br) moiety acts as a reactive handle for nucleophilic substitution (e.g., SN2 reactions). Its leaving group ability (Br⁻) enables functionalization with amines, thiols, or azides to generate derivatives. Compared to chloromethyl analogs, bromine’s higher polarizability accelerates substitution kinetics, making it preferable for click chemistry or bioconjugation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Methodological Answer : Yield optimization requires systematic variation of parameters:

  • Catalyst selection : Cu(I) catalysts (e.g., CuBr) enhance cyclization efficiency in diazo-based syntheses, as seen in yields up to 94% for analogous compounds .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in halogenation steps.
  • Temperature control : Elevated temperatures (80–100°C) improve reaction rates but must balance decomposition risks. Kinetic studies (e.g., TLC monitoring) help identify optimal timeframes .

Q. What strategies resolve contradictory data on the compound’s thermal stability?

  • Methodological Answer : Discrepancies in thermal stability (e.g., decomposition points) may arise from polymorphic forms or impurities. Techniques to address this include:

  • Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating.
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions and melting points.
  • Crystallographic studies : Correlate stability with molecular packing patterns .

Q. What computational methods predict regioselectivity in nucleophilic substitutions involving the bromomethyl group?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict attack trajectories. For example, Fukui indices highlight electrophilic sites on the oxazole ring, while solvent effects are simulated using polarizable continuum models (PCM). These methods guide experimental design for regioselective alkylation or arylation .

Q. How can discrepancies in biological activity data for structural analogs be systematically addressed?

  • Methodological Answer : Contradictory bioactivity reports (e.g., anti-inflammatory vs. anticancer) require:

  • Standardized assays : Use identical cell lines (e.g., HEK293 or HeLa) and protocols.
  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on target binding.
  • Docking simulations : Map interactions with biological targets (e.g., COX-2 enzymes) to rationalize activity differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.